N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide
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Overview
Description
N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes dichlorophenyl, dimethoxyphenyl, and nitrobenzenesulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 2,4-dimethoxyaniline to form an intermediate. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- 2,4-Dichloroacetanilide
- N-(2,4-Dichlorophenyl)-2-aminobenzamide
Uniqueness
N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide is unique due to the presence of both dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. Additionally, the nitrobenzenesulfonamido group enhances its potential for biological interactions and applications .
Properties
CAS No. |
332167-81-4 |
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Molecular Formula |
C23H21Cl2N3O7S |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H21Cl2N3O7S/c1-34-17-9-10-19(21(12-17)35-2)27(36(32,33)22-6-4-3-5-20(22)28(30)31)14-23(29)26-13-15-7-8-16(24)11-18(15)25/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
IFWOKSCCTNUIAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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